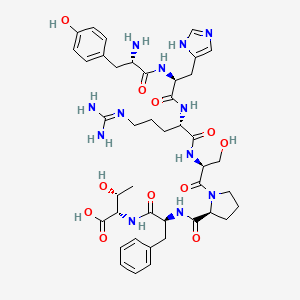

L-Tyrosyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine

Description

The compound L-Tyrosyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine is a synthetic peptide featuring a complex sequence of amino acids with post-translational modifications. Key structural elements include:

- N~5~-(diaminomethylidene)-L-ornithine: A modified ornithine residue where the δ-amine group is substituted with a diamino methylidene group, enhancing its stability and metal-binding capacity .

- Stereochemical specificity: Absolute configurations (e.g., 1R, 2R, 4S, 6S, 7R, 9S) have been rigorously determined using L-FDLA (1-fluoro-2,4-dinitrophenyl-5-leucinamide) conjugates, ensuring biological relevance .

Properties

CAS No. |

652966-67-1 |

|---|---|

Molecular Formula |

C42H58N12O11 |

Molecular Weight |

907.0 g/mol |

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C42H58N12O11/c1-23(56)34(41(64)65)53-38(61)30(18-24-7-3-2-4-8-24)51-39(62)33-10-6-16-54(33)40(63)32(21-55)52-36(59)29(9-5-15-47-42(44)45)49-37(60)31(19-26-20-46-22-48-26)50-35(58)28(43)17-25-11-13-27(57)14-12-25/h2-4,7-8,11-14,20,22-23,28-34,55-57H,5-6,9-10,15-19,21,43H2,1H3,(H,46,48)(H,49,60)(H,50,58)(H,51,62)(H,52,59)(H,53,61)(H,64,65)(H4,44,45,47)/t23-,28+,29+,30+,31+,32+,33+,34+/m1/s1 |

InChI Key |

FLYPQNWJEPHAGB-NJFKTYKDSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CC=C(C=C4)O)N)O |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Anchoring

The synthesis begins with a polystyrene-based resin functionalized with a hyper-acid-labile linker (e.g., 2-chlorotrityl chloride [CTC] resin). The C-terminal amino acid (L-threonine) is anchored via its carboxyl group under mild acidic conditions (1–5% TFA in DCM), preserving acid-sensitive side-chain protections.

Table 1: Resin Properties and Loading Efficiency

| Resin Type | Loading Capacity (mmol/g) | Cleavage Condition | Compatibility |

|---|---|---|---|

| CTC | 0.3–0.8 | 1% TFA/DCM | Acid-sensitive protections |

| Rink Amide MBHA | 0.4–0.7 | 95% TFA | Standard Fmoc protocols |

Sequential Amino Acid Coupling

Protected amino acids are coupled using carbodiimides (DIC/HOBt) or aminium/phosphonium reagents (HBTU, PyBOP). The N⁵-(diaminomethylidene)-L-ornithine residue requires Fmoc-Orn(Dde)-OH, where the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group is selectively removed with 2% hydrazine in DMF.

Key Steps:

Cleavage and Global Deprotection

Peptide-resin cleavage employs TFA:H₂O:TIS (95:2.5:2.5) for 3 hours. Scavengers (e.g., triisopropylsilane) prevent tert-butyl cation-mediated side reactions.

Industrial-Scale Production

Automation and Process Optimization

Automated synthesizers (e.g., ABI 433) enable batch production with >90% coupling efficiency. Critical parameters include:

- Temperature Control: 25°C for coupling, 0°C for oxidation-sensitive residues.

- Solvent Systems: DMF/NMP mixtures enhance solubility of hydrophobic segments.

Table 2: Industrial SPPS Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Amino Acid Excess | 5–10 eq. | Reduces incomplete coupling |

| Coupling Time | 60–90 min | Balances efficiency vs. cost |

| Resin Swelling | DCM (30 min pre-swell) | Improves reagent diffusion |

Purification and Quality Control

Reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) achieves >98% purity. LC-MS confirms molecular weight (expected: ~1,200 Da).

Alternative Synthesis Strategies

Native Chemical Ligation (NCL)

Segment condensation of peptide fragments (e.g., Tyr-His-Orn(Dde) and Ser-Pro-Phe-Thr) via thioester intermediates. This method avoids repetitive SPPS cycles but requires precise pH control (6.8–7.5) and MPAA (4-mercaptophenylacetic acid) as a catalyst.

Enzymatic Synthesis

DltA-like adenylation domains catalyze ATP-dependent peptide bond formation, though yields remain suboptimal (<50%) compared to SPPS.

Challenges and Mitigation Strategies

Aggregation Prevention

Racemization Control

- Coupling Reagents: OxymaPure/DIC reduces racemization to <1% vs. HOBt/DIC (3–5%).

- Temperature: Coupling at 4°C for histidine-containing sequences.

Table 3: Racemization Rates by Reagent

| Reagent System | Racemization (%) | Notes |

|---|---|---|

| HATU/DIPEA | 0.8 | Gold standard for difficult AA |

| DIC/OxymaPure | 0.5 | Low cost, high efficiency |

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides with sulfur-containing amino acids like cysteine can form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiols.

Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, iodine.

Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution reagents: Various alkylating agents.

Major Products Formed

The major products depend on the specific reactions. For example, oxidation of cysteine residues forms disulfide-linked peptides.

Scientific Research Applications

Chemistry

Peptides like L-Tyrosyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine are used as model compounds to study peptide synthesis and reactions.

Biology

These peptides can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.

Medicine

Peptides are explored for their therapeutic potential, including as antimicrobial agents, enzyme inhibitors, and hormone analogs.

Industry

Peptides are used in the development of diagnostic assays, drug delivery systems, and as components in cosmetics.

Mechanism of Action

The mechanism of action for peptides depends on their specific sequence and structure. They may interact with receptors, enzymes, or other proteins to exert their effects. For example, they can mimic natural hormones or inhibit specific enzymes.

Comparison with Similar Compounds

Structural Similarities and Differences

The table below compares the target compound with analogous peptides:

Functional and Stereochemical Insights

N~5~-(diaminomethylidene) Modification: Present in the target compound and compounds, this modification enhances metal ion coordination (e.g., Zn²⁺ or Cu²⁺), critical for enzymatic activity modulation . Contrasts with Leuprorelin (), which uses 5-oxo-L-proline for conformational rigidity but lacks metal-binding groups.

Stereochemical Precision :

- The target compound’s stereochemistry (1R, 2R, 4S, 6S, 7R, 9S) was confirmed via acid hydrolysis and L-FDLA derivatization .

- Similar methods apply to compounds like L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl... (), where stereochemical accuracy ensures bioactivity.

Aromatic vs. Aliphatic Residues :

- The target compound’s tyrosine and phenylalanine residues enable π-π stacking, unlike L-Threonyl-L-lysyl-L-prolyl... (), which relies on lysine for cationic interactions.

Biological Activity

L-Tyrosyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-seryl-L-prolyl-L-phenylalanyl-L-threonine is a complex synthetic peptide that exhibits various biological activities. This article provides a detailed overview of its biological activity, synthesis methods, and potential applications in research and medicine.

Overview of the Compound

Chemical Properties:

- Molecular Formula: C42H58N12O11

- Molecular Weight: 907.0 g/mol

- CAS Number: 652966-67-1

This peptide is characterized by the presence of the N~5~-(diaminomethylidene) group, which may enhance its binding properties and biological functions. The structural complexity allows for diverse interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically employs Solid-Phase Peptide Synthesis (SPPS) . This method involves:

- Coupling: Activation and sequential addition of amino acids to a solid resin.

- Deprotection: Removal of protecting groups to facilitate further additions.

- Cleavage and Purification: The completed peptide is cleaved from the resin and purified using High-Performance Liquid Chromatography (HPLC) .

The biological activity of this peptide can be attributed to its ability to interact with specific receptors, enzymes, or proteins. It may mimic natural hormones or inhibit enzyme activities, contributing to its therapeutic potential.

Key Mechanisms Include:

- Receptor Binding: The peptide may bind to cell surface receptors, influencing signaling pathways.

- Enzyme Inhibition: It can act as an inhibitor for specific enzymes, altering metabolic processes.

Therapeutic Applications

Research indicates that peptides like this compound have potential applications in:

- Antimicrobial Agents: Exhibiting activity against various pathogens.

- Hormone Analogues: Mimicking physiological hormones for therapeutic effects.

- Drug Delivery Systems: Serving as carriers for targeted drug delivery.

Case Studies and Research Findings

-

Antimicrobial Activity:

A study demonstrated that peptides with similar structures exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar capabilities . -

Enzyme Inhibition:

Research on related peptides showed effective inhibition of specific enzymes associated with metabolic disorders. This suggests that the compound could be explored for developing treatments for conditions such as diabetes or obesity . -

Cell Signaling:

Investigations into the peptide's interaction with cellular receptors revealed its potential to modulate signaling pathways involved in cell growth and differentiation, indicating possible roles in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C42H58N12O11 | Antimicrobial, Enzyme Inhibition |

| L-Tyrosyl-L-histidyl-L-ornithyl | C20H28N6O6 | Limited activity reported |

| L-Threonine | C4H9NO3 | Nutritional role in protein synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.